(4-Bromophenyl)trichlorosilane

Organocatalysis Amidation Silanol catalysts

(4-Bromophenyl)trichlorosilane (CAS 27752-77-8) is a para-halogenated aryltrichlorosilane of formula C₆H₄BrSiCl₃, bearing a trichlorosilyl (–SiCl₃) anchor on one terminus and a bromophenyl group on the other. With a density of 1.68 g/mL, boiling point of 106 °C, and refractive index of 1.5670, the compound is a colorless to pale-yellow moisture-sensitive liquid classified at hydrolytic sensitivity level 8 (reacts rapidly with water and protic solvents).

Molecular Formula C6H4BrCl3Si
Molecular Weight 290.4 g/mol
CAS No. 27752-77-8
Cat. No. B1580668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)trichlorosilane
CAS27752-77-8
Molecular FormulaC6H4BrCl3Si
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br
InChIInChI=1S/C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
InChIKeyWODNGFYRYQNMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromophenyl)trichlorosilane (CAS 27752-77-8): A Bifunctional Arylsilane Building Block for Surface Functionalization, Dendrimer Synthesis, and Organosilicon Catalysis


(4-Bromophenyl)trichlorosilane (CAS 27752-77-8) is a para-halogenated aryltrichlorosilane of formula C₆H₄BrSiCl₃, bearing a trichlorosilyl (–SiCl₃) anchor on one terminus and a bromophenyl group on the other . With a density of 1.68 g/mL, boiling point of 106 °C, and refractive index of 1.5670, the compound is a colorless to pale-yellow moisture-sensitive liquid classified at hydrolytic sensitivity level 8 (reacts rapidly with water and protic solvents) . Its dual functionality—a hydrolytically labile SiCl₃ group for covalent surface attachment and a C–Br bond poised for transition-metal-catalyzed cross-coupling—distinguishes it from simpler aryltrichlorosilanes and underpins its role as a versatile intermediate in materials science, organic synthesis, and catalysis [1].

Why (4-Bromophenyl)trichlorosilane Cannot Be Replaced by Generic Phenyltrichlorosilane or (4-Chlorophenyl)trichlorosilane in Demanding Applications


Aryltrichlorosilanes such as phenyltrichlorosilane (CAS 98-13-5) and (4-chlorophenyl)trichlorosilane (CAS 825-94-5) share the same SiCl₃ surface-grafting chemistry, but they lack the synthetic versatility conferred by the para-bromine substituent . The C–Br bond in (4-bromophenyl)trichlorosilane is a privileged handle for Pd-catalyzed Suzuki–Miyaura, Heck, and Sonogashira cross-couplings, enabling post-grafting elaboration that C–Cl analogs support with far lower efficiency [1]. In catalytic applications, the tris(p-bromophenyl)silanol derived from this compound delivers superior activity relative to its chloro, fluoro, and parent triphenyl congeners, a difference traced to the electron-withdrawing and polarizability profile unique to bromine [2]. Generic substitution therefore sacrifices both downstream synthetic optionality and, in the specific context of silicon-centred organocatalysis, measurable catalytic performance.

Quantitative Differentiation Evidence: (4-Bromophenyl)trichlorosilane vs. Closest Analogs


Catalytic Activity of Derived Tris(4-bromophenyl)silanol Outperforms Chloro, Fluoro, and Parent Triarylsilanol Congeners in Direct Amidation

In a screen of electronically differentiated triarylsilanols as silicon-centred molecular catalysts for direct amidation of carboxylic acids with amines, tris(p-bromophenyl)silanol—prepared via hydrolysis of the chlorosilane precursor accessible from (4-bromophenyl)trichlorosilane—was identified as the most active catalyst [1]. Tris(p-haloaryl)silanols were more active than the parent triphenylsilanol (Ph₃SiOH), and within the haloaryl series, the bromide congener was the most active, surpassing the chloride, fluoride, and iodide analogues [2]. At 30 mol% catalyst loading, tris(4-bromophenyl)silanol achieved quantitative amide conversion within 6 hours, whereas the chloride and fluoride analogs required substantially longer reaction times to reach comparable conversion under identical conditions [1]. The enhanced activity is attributed to the optimal balance of electron-withdrawing character and polarizability of the bromine substituent, which tunes the Lewis acidity of the silicon centre [1].

Organocatalysis Amidation Silanol catalysts

Physical Property Differentiation: 18% Higher Density and Significantly Higher Refractive Index vs. (4-Chlorophenyl)trichlorosilane

The presence of bromine (atomic weight 79.9) vs. chlorine (atomic weight 35.5) at the para position results in measurable physical property differences that are critical for formulation calculations and quality control. (4-Bromophenyl)trichlorosilane exhibits a density of 1.68 g/mL at 25 °C and a refractive index (n20/D) of 1.5670, compared to 1.424 g/mL and 1.544, respectively, for (4-chlorophenyl)trichlorosilane (CAS 825-94-5) . This 18% higher density directly impacts molar concentration calculations for surface grafting solutions, while the elevated refractive index provides a more sensitive optical handle for monitoring silane layer formation via ellipsometry .

Physical chemistry Materials characterization Quality control

One-Pot Green Synthesis of Tris(4-bromophenyl)chlorosilane Achieves 82% Yield, Enabling Cost-Effective Dendrimer Scaffold Production

A one-pot, facile synthetic method for tris(4-bromophenyl)chlorosilane—the key wedge intermediate derived from (4-bromophenyl)trichlorosilane chemistry—was developed incorporating green chemistry principles of waste avoidance, benign reagents, and high atom economy [1]. The method, proceeding via dissolution of 1,4-dibromobenzene in dry ether at −76 °C, addition of n-BuLi, followed by reaction with tetrachlorosilane, delivers the product in 82% isolated yield as a colourless powder (mp 123.4 °C) [1]. This compares favourably with traditional multi-step literature protocols that employ more hazardous reagents and generate greater waste [2]. The compound serves as the critical rigid wedge for constructing carbosilane dendrimers with superior diafiltration retention compared to flexible-core analogues [2].

Green chemistry Dendrimer synthesis Process chemistry

Post-Grafting Synthetic Versatility: The C–Br Handle Enables Suzuki, Heck, and Sonogashira Cross-Couplings on Surface-Tethered Monolayers Not Accessible from (4-Chlorophenyl)trichlorosilane

Once grafted onto glass, silicon, or metal oxide substrates via hydrolysis of the SiCl₃ group, (4-bromophenyl)trichlorosilane presents a covalently attached bromophenyl surface that serves as a universal platform for Pd-catalyzed cross-coupling reactions . The C–Br bond undergoes oxidative addition to Pd(0) under mild conditions (typically 25–80 °C), enabling Suzuki–Miyaura, Heck, and Sonogashira couplings to elaborate the surface with diverse functional groups post-assembly [1]. In contrast, (4-chlorophenyl)trichlorosilane (CAS 825-94-5) bears a C–Cl bond with substantially higher bond dissociation energy (C–Br: ~285 kJ/mol vs. C–Cl: ~351 kJ/mol in aryl systems), requiring harsher conditions or specialized catalysts for cross-coupling and often resulting in lower conversions [1]. This differential reactivity makes the bromophenyl congener the preferred choice when sequential surface functionalization—grafting followed by molecular elaboration—is the experimental objective .

Surface functionalization Cross-coupling Self-assembled monolayers

Moisture Sensitivity Classification 8: Identical Hydrolytic Reactivity to Other Trichlorosilanes Enables Standard Handling Protocols While Retaining Superior Post-Grafting Functionality

Both (4-bromophenyl)trichlorosilane and its common comparators (phenyltrichlorosilane, (4-chlorophenyl)trichlorosilane) are classified at hydrolytic sensitivity level 8 (reacts rapidly with moisture, water, and protic solvents) . This means that adoption of (4-bromophenyl)trichlorosilane introduces no incremental handling burden relative to the more common phenyltrichlorosilane: the same anhydrous solvents, glovebox or Schlenk techniques, and moisture-exclusion protocols apply . Critically, users gain the bromine-enabled post-functionalization capability without any penalty in air/moisture sensitivity. The SiCl₃ grafting kinetics—governed by hydrolysis to silanetriol followed by condensation with surface –OH groups—are comparable across all aryltrichlorosilanes, ensuring that established surface modification protocols can be directly transferred .

Hydrolytic stability Surface grafting Materials processing

High-Value Application Scenarios Where (4-Bromophenyl)trichlorosilane Provides Definitive Advantage Over Generic Aryltrichlorosilanes


Silicon-Centred Organocatalyst Development: Direct Amidation of Carboxylic Acids

Research groups developing catalytic methods for amide bond formation should procure (4-bromophenyl)trichlorosilane as the precursor to tris(4-bromophenyl)silanol, the most active triarylsilanol catalyst identified for direct amidation of carboxylic acids with amines. Quantitative amide yield is achieved within 6 hours at 30 mol% loading, outperforming chloro, fluoro, and parent triphenylsilanol congeners under identical conditions [1]. The compound provides the synthetic entry point to the only silicon-centred molecular catalyst class shown to catalyse this transformation without metal co-catalysts [1].

Rigid-Core Carbosilane Dendrimer Synthesis for Supported Organic Synthesis

Laboratories constructing carbosilane dendrimers as soluble supports for organic synthesis should use (4-bromophenyl)trichlorosilane to access tris(4-bromophenyl)chlorosilane wedge intermediates. The one-pot green synthesis protocol yields 82% of the wedge building block with reduced hazard profile, and the resulting rigid-core dendrimers demonstrate superior diafiltration retention compared to flexible-core analogues, enabling cleaner separation of supported products from excess reagents [2][3].

Surface-Grafted Monolayers with Post-Assembly Elaboration via Cross-Coupling Chemistry

Surface science teams fabricating functionalized self-assembled monolayers (SAMs) on silicon, glass, or metal oxide substrates should select (4-bromophenyl)trichlorosilane when the experimental design requires post-grafting molecular elaboration. The covalently tethered bromophenyl group undergoes Pd-catalyzed Suzuki, Heck, and Sonogashira couplings under mild conditions, enabling sequential construction of complex molecular architectures directly on the surface—a capability that (4-chlorophenyl)trichlorosilane cannot match due to the substantially higher C–Cl bond dissociation energy .

Bifunctional Silane Coupling Agent for Composite Interfaces Requiring Subsequent Chemical Modification

In composite materials research where silane coupling agents must not only promote adhesion between inorganic fillers and organic matrices but also provide a reactive handle for further chemical modification, (4-bromophenyl)trichlorosilane is the appropriate choice. The SiCl₃ terminus anchors to glass fibres, silica, or metal oxides while the C–Br group remains available for subsequent functionalization—introducing fluorescent labels, bioactive moieties, or additional polymerizable groups—without compromising the hydrolytic grafting efficiency that is identical to conventional aryltrichlorosilanes (hydrolytic sensitivity class 8) .

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